- Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases, World Intellectual Property Organization, , ,
Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

95312-27-9 structure
商品名:Methyl 5-(bromomethyl)isoxazole-3-carboxylate
Methyl 5-(bromomethyl)isoxazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester
- methyl 5-(bromomethyl)isoxazole-3-carboxylate
- Methyl 5-bromomethylisoxazole-3-carboxylate
- 95312-27-9
- DB-320015
- AKOS026726768
- CS-W000435
- VDA31227
- methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
- METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE
- EN300-54804
- SCHEMBL5243287
- Methyl 5-(bromomethyl)isoxazole-3-carboxylate
-
- MDL: MFCD11975679
- インチ: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3
- InChIKey: ARDHGTWSZBQZMX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(CBr)ON=1)OC
計算された属性
- せいみつぶんしりょう: 218.95311g/mol
- どういたいしつりょう: 218.95311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 1.9±0.1 g/cm3
- ふってん: 364.7±45.0 °C at 760 mmHg
- フラッシュポイント: 174.3±28.7 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Methyl 5-(bromomethyl)isoxazole-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-(bromomethyl)isoxazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M297018-100mg |
Methyl 5-(bromomethyl)isoxazole-3-carboxylate |
95312-27-9 | 100mg |
$ 295.00 | 2022-06-04 | ||
Chemenu | CM424076-1g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95%+ | 1g |
$769 | 2024-07-18 | |
Enamine | EN300-54804-1.0g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 1.0g |
$771.0 | 2023-02-10 | |
Chemenu | CM424076-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95%+ | 250mg |
$286 | 2024-07-18 | |
Enamine | EN300-54804-0.5g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 0.5g |
$602.0 | 2023-02-10 | |
1PlusChem | 1P019XVC-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 250mg |
$210.00 | 2024-04-19 | |
Aaron | AR019Y3O-100mg |
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 100mg |
$145.00 | 2025-02-08 | |
A2B Chem LLC | AV42616-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 250mg |
$192.00 | 2024-07-18 | |
1PlusChem | 1P019XVC-5g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 5g |
$1864.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049838-5g |
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 98% | 5g |
¥13566.00 | 2024-04-24 |
Methyl 5-(bromomethyl)isoxazole-3-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, 80 °C
リファレンス
- Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
リファレンス
- Preparation of quinazolinone derivatives as B-Raf inhibitors, World Intellectual Property Organization, , ,
合成方法 5
合成方法 6
はんのうじょうけん
リファレンス
- 4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, European Patent Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
リファレンス
- Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, heated
リファレンス
- Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3Pest Management Science, 2007, 63(10), 974-1001,
合成方法 9
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C; cooled
リファレンス
- Compounds for enzyme inhibition, United States, , ,
合成方法 10
はんのうじょうけん
リファレンス
- Medical use of hydroxyl purine compound, World Intellectual Property Organization, , ,
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products
Methyl 5-(bromomethyl)isoxazole-3-carboxylate 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate) 関連製品
- 19788-35-3(methyl 5-methyl-1,2-oxazole-3-carboxylate)
- 22667-21-6(methyl 5-formylisoxazole-3-carboxylate)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):236/634/2221